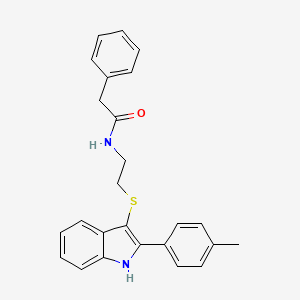

2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-18-11-13-20(14-12-18)24-25(21-9-5-6-10-22(21)27-24)29-16-15-26-23(28)17-19-7-3-2-4-8-19/h2-14,27H,15-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVAARLFOBZDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: Finally, the thioether-indole compound is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The phenyl and indole rings can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Research indicates that 2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide exhibits various biological activities, including:

Antiviral Activity

The compound has shown promising antiviral properties, particularly against viruses such as:

- SARS-CoV-2 : In vitro studies demonstrated effective inhibition of the RNA-dependent RNA polymerase (RdRp), leading to reduced viral replication. The effective concentration (EC50) was reported at , with low cytotoxicity (CC50 > 100 µM) .

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around .

Cytotoxicity

Investigations into the cytotoxic effects have revealed selective toxicity towards various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, indicating potential as anticancer agents .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study highlighted the effectiveness of this compound as an inhibitor of SARS-CoV-2 RdRp. The compound's low cytotoxicity combined with its potent antiviral activity positions it as a candidate for further development in antiviral therapies .

Case Study 2: Antimicrobial Properties

Research published in MDPI examined related compounds' antimicrobial efficacy, establishing a correlation between structural features and biological activity. Modifications to the thioether group enhanced antimicrobial potency against gram-positive bacteria .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety is known for its ability to intercalate with DNA, while the thioether linkage can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Thioether vs. Direct Ethyl Linkers

- The target compound’s thioethyl bridge (-S-CH2-CH2-) enhances lipophilicity compared to N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide (), which lacks sulfur.

- In (R)-N-methyl-2-(2-methylindol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (), the thioamino group (-NH-S-) contributes to distinct NMR shifts (e.g., sulfur-induced deshielding at δ ~3.5–4.0 ppm for adjacent protons) .

Substituent Effects on Indole Core

- p-Tolyl (Target) vs. Nitroaryl () : The electron-donating p-tolyl group in the target compound may stabilize the indole ring’s electronic environment, contrasting with the electron-withdrawing nitro group in ’s analog, which likely reduces aromatic proton shielding in NMR (e.g., indole H-4 shifts upfield in p-tolyl derivatives) .

- Fluorophenyl () : Fluorine substituents, as in N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide, introduce electronegativity and metabolic resistance, absent in the target compound .

Data Table: Spectral Comparison of Key Analogs

Biological Activity

2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound featuring an indole core structure with potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Indole Core Preparation : The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Thioether Linkage Formation : The indole derivative is reacted with an appropriate thiol compound in basic conditions to form the thioether linkage.

- Amidation Reaction : The final step introduces the acetamide group using acetic anhydride or propionyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The indole moiety can bind to specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways in cells.

- Thioether Group Role : The thioether linkage enhances binding affinity and specificity to target proteins, potentially affecting pharmacokinetics and pharmacodynamics.

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing the indole-thioether structure exhibit antiviral properties against respiratory syncytial virus (RSV) and influenza A virus (IAV). For instance, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides demonstrated low micromolar to sub-micromolar effective concentrations (EC50), highlighting their potential as dual inhibitors against these viral infections .

Study 1: Antiviral Efficacy

A study evaluated a series of derivatives based on the indole-thioether framework for their anti-RSV and anti-IAV activities. Among the tested compounds, several exhibited significant antiviral effects with EC50 values in the low micromolar range. This suggests that modifications to the indole structure can enhance antiviral efficacy, making these compounds promising candidates for further development .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds similar to this compound were assessed for their ability to inhibit α-glucosidase. Compounds with structural similarities showed IC50 values significantly lower than standard drugs, indicating strong inhibitory activity. This suggests potential applications in managing conditions like diabetes through carbohydrate metabolism modulation .

Data Table: Biological Activity Summary

| Compound Name | Target | Biological Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | RSV/IAV | Antiviral | Low µM |

| Similar Indole-Thioether Derivative | α-glucosidase | Enzyme Inhibition | IC50 < 50 µM |

Q & A

Q. What are the recommended synthetic strategies for preparing 2-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide?

A modular approach is advised, starting with the synthesis of the indole-thioether intermediate. For example:

Indole core preparation : Use Fischer indole synthesis or cross-coupling to introduce the p-tolyl group at the 2-position of the indole ring .

Thioether linkage : React the 3-thiol derivative of indole with a bromoethylamine intermediate (e.g., 2-bromoethylamine hydrobromide) under basic conditions (K₂CO₃ in DMF) .

Acetamide coupling : Employ carbodiimide-mediated coupling (EDC/HOBt) between 2-phenylacetic acid and the amine-functionalized intermediate .

Monitor reaction progress via TLC and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize this compound’s structural integrity?

A multi-technique approach is critical:

- NMR : Confirm regiochemistry of the indole ring (¹H NMR: aromatic protons at δ 7.0–7.8 ppm) and thioether linkage (δ 2.8–3.2 ppm for –SCH₂–) .

- FTIR : Validate acetamide C=O stretch (~1650–1680 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks matching the exact mass (e.g., C₂₉H₂₅N₂OS: calculated [M+H]⁺ = 465.1634) .

- XRD (if crystalline) : Resolve bond lengths and angles, particularly the dihedral angle between indole and p-tolyl groups .

Q. What are the primary research applications of this compound?

As an indole-acetamide hybrid, it is studied for:

- Medicinal chemistry : Screen for kinase inhibition (e.g., via ATP-binding assays) or antimicrobial activity (MIC assays against Gram+/Gram– bacteria) .

- Chemical biology : Probe sulfur-containing heterocycles’ role in redox signaling (e.g., thiol-disulfide exchange studies) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thioether intermediate?

Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .

- Temperature control : Maintain 0–5°C during thiol-alkylation to minimize disulfide byproducts .

- Catalysis : Add catalytic KI to improve reactivity of alkyl halides via the Finkelstein mechanism .

Yield tracking via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

For example, if experimental ¹³C NMR shifts deviate from DFT-predicted values:

- Check solvent effects : Simulate spectra using PCM models (e.g., Gaussian 09) with explicit solvent parameters .

- Conformational analysis : Use molecular dynamics (e.g., AMBER) to identify dominant conformers affecting chemical shifts .

- Crystallographic validation : Compare XRD-derived bond lengths with computational geometry .

Q. What strategies are effective for studying this compound’s bioactivity against cancer cell lines?

- In vitro assays : Perform MTT/PrestoBlue viability assays (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) with positive controls (e.g., doxorubicin) .

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

- Target identification : Conduct molecular docking (AutoDock Vina) against receptors like EGFR or tubulin, followed by SPR validation .

Q. How to analyze stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC at 0, 6, 12, 24 h .

- Light/oxygen sensitivity : Store samples under N₂ and assess photodegradation using a UV chamber (λ = 254 nm) .

- Metabolite profiling : Use LC-MS/MS (Q-TOF) to identify oxidation products (e.g., sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.